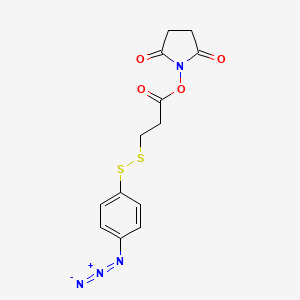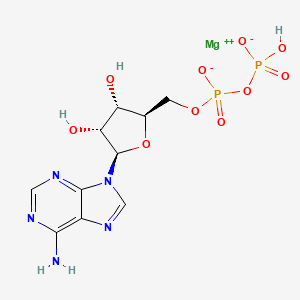
MgAdp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MgADP is a magnesium salt composed of Mg(2+) and ADP(2-) ions in a 1:1 ratio. Magnesium-ADP is a potassium channel activator. It has a role as a potassium channel opener. It contains an ADP(2-). It is a conjugate acid of a this compound(1-).
Adenosine 5'-(trihydrogen diphosphate). An adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5'-position.
Aplicaciones Científicas De Investigación
Cross-Bridge Kinetics in Muscle Fibers
MgADP plays a crucial role in the kinetics of cross-bridges in muscle fibers, affecting muscle contraction and relaxation. Studies have shown that this compound influences the rate constants of cross-bridge detachment in both skeletal and cardiac muscles, thereby modulating the mechanical interactions of actomyosin. For instance, the presence of this compound decreases the sliding velocity of actin filaments on myosins, suggesting its role in reducing the rate of cross-bridge detachment, which could have implications for understanding muscle efficiency and the effects of ischemic conditions on cardiac muscle function (Yamashita et al., 1994).
Enzyme Activity and Regulation
This compound is also significant in the context of enzyme regulation, particularly in ATP synthase activity. The ε subunit of ATP synthase from Bacillus subtilis has been shown to relieve this compound inhibition, suggesting a regulatory mechanism that prevents the entrapment of inhibitory this compound at catalytic sites, thus ensuring the continuation of catalysis (Mizumoto et al., 2013). This finding underscores the complexity of ATP synthase regulation and the role of this compound in modulating enzyme activity.
Molecular Mechanisms in Biochemical Processes
The interaction of this compound with proteins such as creatine kinase and nitrogenase highlights its role in biochemical processes, including energy transfer and nitrogen fixation. For example, the binding of this compound to creatine kinase and its effects on the enzyme's conformation and activity have been studied to understand the biochemical basis of energy metabolism (Milner-White & Rycroft, 1977). Additionally, the kinetics of this compound dissociation from nitrogenase components provides insights into the rate-limiting steps for substrate reduction, essential for understanding nitrogen fixation mechanisms (Thorneley & Lowe, 1983).
Propiedades
Número CAS |
20310-60-5 |
|---|---|
Fórmula molecular |
C10H13MgN5O10P2 |
Peso molecular |
449.49 g/mol |
Nombre IUPAC |
magnesium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+2/p-2/t4-,6-,7-,10-;/m1./s1 |
Clave InChI |
SVSKFMJQWMZCRD-MCDZGGTQSA-L |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |
Sinónimos |
5'-Pyrophosphate, Adenosine Adenosine 5' Pyrophosphate Adenosine 5'-Pyrophosphate Adenosine Diphosphate Adenosine Pyrophosphate ADP ADP, Magnesium Diphosphate, Adenosine Magnesium ADP MgADP Pyrophosphate, Adenosine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



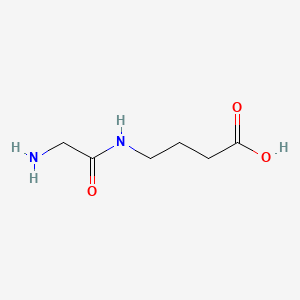
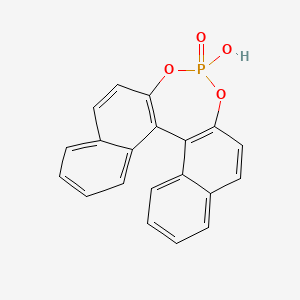

![4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B1197104.png)
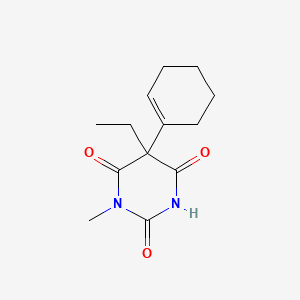

![Benzenesulfonic acid, 5-[(4-amino-5-methoxy-2-methylphenyl)azo]-2-methoxy-](/img/structure/B1197110.png)

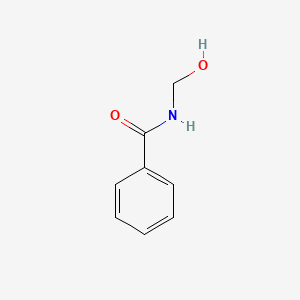


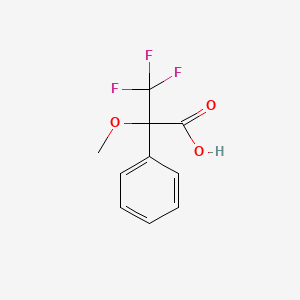
![(1s,2r,5r)-5-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)cyclopent-3-ene-1,2-diol](/img/structure/B1197122.png)
